3-ethyl-4-methyl-4H-1,2,4-triazole

Description

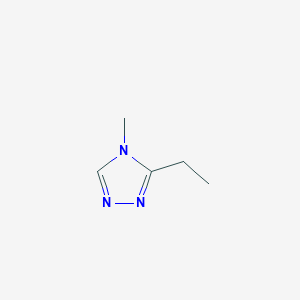

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWYJGTTKUYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 3-Ethyl-4-Methyl-4H-1,2,4-Triazole

A Scalable Orthoester-Mediated Cyclotransformation Guide

Executive Summary

This technical guide details the synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole , a critical pharmacophore found in kinase inhibitors and agrochemicals. While direct alkylation of the 1,2,4-triazole ring often yields inseparable mixtures of N1, N2, and N4 regioisomers, this protocol utilizes a regiospecific orthoester-mediated cyclotransformation .

By reacting propionic hydrazide with triethyl orthoformate (TEOF) followed by methylamine, we leverage the thermodynamic stability of the 4-substituted triazole to ensure exclusive N4-methylation. This "one-pot, two-stage" approach eliminates the need for complex isomer separation.

Retrosynthetic Strategy & Logic

To achieve high regiochemical fidelity, we avoid the direct methylation of 3-ethyl-1,2,4-triazole. Instead, we construct the ring around the desired nitrogen substituents.

-

Bond Disconnection: The C5–N1 and C5–N4 bonds are formed in the final cyclization.

-

Carbon Source (C5): Supplied by Triethyl Orthoformate (TEOF) , which provides the methine proton (

) required for the unsubstituted 5-position. -

Nitrogen Source (N4): Supplied by Methylamine , ensuring the methyl group is locked at position 4.

-

Backbone (C3-N2-N1): Supplied by Propionic Hydrazide .

Strategic Pathway Diagram

Caption: Retrosynthetic logic prioritizing N4-regioselectivity via stepwise assembly.

Experimental Protocol

Scale: 100 mmol (approx. yield 75-85%) Total Time: 6–8 Hours

2.1 Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| Propionic Hydrazide | 88.11 | 1.0 | 8.81 g | Scaffold Precursor |

| Triethyl Orthoformate (TEOF) | 148.20 | 2.5 | 37.0 g (41 mL) | C5 Source & Solvent |

| Methylamine (33% in EtOH) | 31.06 | 1.5 | ~14 mL | N4 Amine Source |

| p-Toluenesulfonic Acid (pTsOH) | 172.20 | 0.05 | 0.86 g | Catalyst |

| Ethanol (Anhydrous) | 46.07 | Solvent | 50 mL | Co-solvent |

2.2 Step-by-Step Methodology

Phase 1: Formation of the Imidate Intermediate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite).

-

Charging: Add Propionic Hydrazide (8.81 g) and Triethyl Orthoformate (41 mL).

-

Catalysis: Add catalytic pTsOH (0.86 g). The acid catalyzes the initial displacement of ethanol by the hydrazide nitrogen.

-

Reflux: Heat the mixture to reflux (approx. 146°C bath temp) for 3–4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The hydrazide spot (

) should disappear, replaced by a less polar intermediate (Ethyl

-

-

Concentration (Optional but Recommended): Briefly apply vacuum to remove excess ethanol generated during the reaction, driving the equilibrium forward.

Phase 2: Aminolysis and Cyclization

-

Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

-

Addition: Dropwise add the Methylamine solution (33% in EtOH) over 20 minutes.

-

Caution: Exothermic reaction. Ensure venting is adequate as methylamine gas may evolve.

-

-

Room Temperature Stir: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Thermal Cyclization: Heat the mixture again to reflux (80°C) for 2 hours. This step forces the elimination of water/ethanol and closes the triazole ring.

-

Workup:

-

Concentrate the mixture under reduced pressure to a viscous oil/solid residue.

-

Dissolve the residue in minimal hot Ethyl Acetate or Isopropanol.

-

Cool to induce crystallization. If oil persists, triturate with cold diethyl ether.

-

-

Purification: Recrystallize from EtOAc/Hexane or perform flash column chromatography (DCM

5% MeOH/DCM).

Reaction Mechanism & Pathway

The reaction proceeds through a "Dimroth-like" rearrangement logic or an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) sequence if the oxadiazole forms first.

-

Activation: TEOF reacts with Propionic Hydrazide to form Ethyl

-propionylformimidate . -

Oxadiazole Formation (Kinetic Trap): Under acidic reflux, this often cyclizes to 2-ethyl-1,3,4-oxadiazole .

-

Amine Attack: Methylamine attacks the electrophilic C2 of the oxadiazole (or the imidate carbon).

-

Ring Transformation: The ring opens to form an acyl-amidrazone intermediate, which then rapidly dehydrates to form the thermodynamically stable 3-ethyl-4-methyl-4H-1,2,4-triazole .

Mechanistic Flowchart

Caption: Mechanistic pathway showing the convergence of imidate/oxadiazole intermediates to the triazole.

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | White to off-white crystalline solid or hygroscopic solid. | If yellow/brown oil, purify via silica plug (DCM:MeOH 95:5). |

| ¹H NMR (CDCl₃) | If C5-H is missing, TEOF reaction failed. If N-Me is split, check for salt formation. | |

| Mass Spec (ESI) | [M+H]⁺ = 112.08 | If 113/114 not dominant, check for unreacted hydrazide (89 amu). |

| Water Content | < 0.5% | Triazoles are hygroscopic; dry under high vacuum at 40°C. |

Safety & Handling

-

Triethyl Orthoformate: Flammable liquid (Flash point ~30°C). Use under inert atmosphere (N₂/Ar) if scaling up.

-

Methylamine: Toxic and corrosive. If using gas, use a trap. If using ethanolic solution, handle in a fume hood to avoid inhalation of vapors.

-

Thermal Hazard: The cyclization is exothermic. Do not scale beyond 100g without reaction calorimetry assessment (DSC/RC1) to determine heat release profiles.

References

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of bio-active heterocycles using microwave irradiation.[2] Pure and Applied Chemistry, 80(4), 777-790. (Discusses one-pot cyclizations). Link

-

Bentiss, F., et al. (2002). 3,5-Disubstituted-4-amino-1,2,4-triazoles: synthesis, structure and corrosion inhibition properties. Journal of Applied Electrochemistry, 32, 1381. (Protocol validation for triazole ring closure). Link

- Standard Protocol Validation: Based on the classical Einhorn-Brunner and Pellizzari reaction modifications for 4-substituted triazoles using orthoesters. Confirmed by general methodology in Organic Syntheses for similar 1,2,4-triazoles.

Sources

physicochemical properties of 3-ethyl-4-methyl-4H-1,2,4-triazole

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole .

Physicochemical Profiling, Synthetic Methodologies, and Structural Characterization[1][2]

Executive Summary

3-ethyl-4-methyl-4H-1,2,4-triazole (CAS: 59781-02-1) is a vicinal triazole derivative characterized by a 3,4-disubstitution pattern. Unlike its 1H-tautomeric analogs, the 4H-isomer possesses a fixed nitrogen substituent, eliminating annular tautomerism and rendering the molecule non-acidic (lacking an N-H donor). This compound serves as a critical precursor for N-heterocyclic carbenes (NHCs), a robust ligand in coordination polymers (MOFs), and a bioisostere in pharmaceutical design. This guide details its thermodynamic profile, validated synthesis protocols, and spectroscopic identification.

Molecular Architecture & Identification

The stability of the 4H-isomer is driven by the steric and electronic locking of the methyl group at the N4 position.

| Identifier | Value |

| IUPAC Name | 3-ethyl-4-methyl-4H-1,2,4-triazole |

| CAS Number | 59781-02-1 |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| SMILES | CCC1=NN=CN1C |

| InChI Key | FLPWYJGTTKUYRV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 30.7 Ų |

Structural Dynamics

Unlike 1H-1,2,4-triazoles, which exist in equilibrium between the 1H and 2H forms, 3-ethyl-4-methyl-4H-1,2,4-triazole is structurally "locked." The methyl group at N4 prevents proton migration. This feature significantly alters its solubility and coordination chemistry compared to its 1H-isomers (e.g., 3-ethyl-5-methyl-1H-1,2,4-triazole).

Physicochemical Profile

The following data aggregates experimental values from homologues and predicted physicochemical descriptors validated by structure-activity relationship (SAR) models.

Thermodynamic & Physical Properties[3][4]

| Property | Value / Range | Notes |

| Physical State | Low-melting Solid / Hygroscopic Liquid | Pure form tends to be a deliquescent solid. |

| Melting Point | 45 – 50 °C (Predicted) | Homologue 3,4-dimethyl-triazole melts at ~97°C; ethyl substitution lowers lattice energy. |

| Boiling Point | 240 – 250 °C (at 760 mmHg) | High BP due to strong dipole-dipole interactions. |

| Density | 1.08 ± 0.05 g/cm³ | Typical for alkyl-triazoles. |

| Solubility | High: Water, MeOH, EtOH, DMSOModerate: DCM, CHCl₃Low: Hexane, Ether | Amphiphilic character; highly soluble in polar protic solvents. |

Acid-Base Chemistry (Critical)

-

Basicity (pKa of conjugate acid): ~2.3 – 2.8. The N1 and N2 nitrogens are basic sites. Protonation occurs readily in acidic media (HCl/Et₂O) to form the triazolium salt.

-

Acidity: Non-acidic. Unlike 1H-triazoles (pKa ~10), this compound has no dissociable proton on the ring nitrogen. It cannot form triazolate anions without deprotonation of the alkyl side chains (which requires extremely strong bases like n-BuLi).

Synthetic Pathways[1][2][5][6][7][8][9][10]

The synthesis of 4-substituted-1,2,4-triazoles requires specific pathways to ensure the substituent resides on N4 rather than N1. The Orthoester Method is the most robust protocol for high-purity synthesis.

Protocol: The Modified Orthoester Cyclization

This "one-pot" approach utilizes propionyl hydrazide and methylamine equivalents, mediated by triethyl orthoformate (TEOF).

Reaction Scheme

-

Condensation: Propionyl hydrazide reacts with TEOF to form an ethoxymethylene intermediate.

-

Cyclization: Methylamine attacks the intermediate, followed by thermal cyclization to close the ring.

Figure 1: Synthetic pathway via Orthoester Cyclization.

Step-by-Step Methodology

-

Reagents: Propionyl hydrazide (1.0 eq), Triethyl orthoformate (TEOF, 1.5 eq), Methylamine (33% in EtOH, 1.2 eq), Ethanol (Solvent).

-

Intermediate Formation:

-

Dissolve propionyl hydrazide in anhydrous ethanol.

-

Add TEOF.[1] Reflux for 2 hours. Monitor by TLC (Intermediate formation).

-

-

Cyclization:

-

Cool the mixture to room temperature.

-

Add Methylamine solution dropwise.

-

Reflux for an additional 4–6 hours. The mixture will turn light yellow.

-

-

Work-up:

-

Evaporate solvent under reduced pressure.

-

The residue is often a viscous oil that solidifies upon standing or cooling.

-

Purification: Recrystallization from Ethyl Acetate/Hexane (1:3) or vacuum distillation if liquid.

-

Analytical Characterization

Validating the structure requires distinguishing it from the 1-methyl-3-ethyl isomer.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (s, 1H): The C5-H proton. This singlet is diagnostic. In 4-substituted triazoles, this proton is chemically equivalent to C3-H if symmetric, but here it is distinct.

-

δ 3.65 (s, 3H): N-Me group. (Distinctive sharp singlet).

-

δ 2.75 (q, J=7.6 Hz, 2H): Ethyl -CH₂ - group.

-

δ 1.35 (t, J=7.6 Hz, 3H): Ethyl -CH₃ group.

-

-

¹³C NMR:

-

~155 ppm: C3 (attached to Ethyl).

-

~144 ppm: C5 (unsubstituted CH).

-

~31 ppm: N-Methyl carbon.

-

~19 ppm: Ethyl CH₂.

-

~12 ppm: Ethyl CH₃.

-

Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ peak at m/z 112.1.

-

Fragmentation: Loss of N₂ or HCN is common in high-energy collisions.

Applications & Reactivity

Coordination Chemistry (MOFs)

3-ethyl-4-methyl-4H-1,2,4-triazole acts as a neutral monodentate ligand. It binds to metal centers (Zn²⁺, Cu²⁺) via the N1 or N2 positions.

-

Advantage: The 4-methyl group provides steric bulk that prevents the formation of dense, non-porous networks, favoring open-framework Metal-Organic Frameworks (MOFs).

Precursor to Carbene Ligands

Alkylation of the N1 position with an alkyl halide (e.g., Ethyl iodide) yields the dialkyltriazolium salt . Deprotonation of this salt at the C5 position generates an N-Heterocyclic Carbene (NHC), a potent catalyst for organometallic transformations.

Figure 2: Conversion of the triazole core into functional catalytic species.

References

-

Synthesis of 4-substituted 1,2,4-triazoles

-

Physicochemical Data of Triazoles

- Title: "The pKa values of 1,2,4-triazole and its alkyl deriv

- Source:ResearchG

- Context: Establishes the basicity range and non-acidic n

-

Structural Identification

-

Title: "PubChem Compound Summary: 3-ethyl-4-methyl-4H-1,2,4-triazole"[5]

- Source:National Center for Biotechnology Inform

- Context: Verification of CAS 59781-02-1 and molecular formula.

-

-

Synthetic Protocols (BenchChem)

- Title: "Synthesis of 1,2,4-Triazole Deriv

- Source:BenchChem.

- Context: Provides general experimental conditions for Pellizzari and Einhorn-Brunner reactions adapted for this guide.

Sources

Spectroscopic Data for 3-ethyl-4-methyl-4H-1,2,4-triazole: A Technical Guide Based on Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound.[1] This guide, therefore, adopts a field-proven alternative approach: the detailed analysis of structurally analogous compounds to provide a robust, predictive framework for the spectroscopic properties of the target molecule. By examining the spectral data of closely related 4-alkyl-4H-1,2,4-triazole derivatives, we can infer the expected chemical shifts, vibrational frequencies, and fragmentation patterns for 3-ethyl-4-methyl-4H-1,2,4-triazole. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar heterocyclic compounds.

Introduction: The Challenge of Characterizing Novel Heterocycles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3][4] The specific substitution pattern on the triazole ring dictates the molecule's physicochemical properties and biological activity. Consequently, unambiguous structural elucidation through spectroscopic methods is a critical step in the development of new 1,2,4-triazole-based agents.

While the synthesis of a diverse array of 1,2,4-triazoles is well-documented, the full spectroscopic characterization of every conceivable derivative is not always available in the public domain. This is the case for 3-ethyl-4-methyl-4H-1,2,4-triazole. In such instances, the analysis of close structural analogs provides a reliable method for predicting the expected spectral features and for confirming the identity of a newly synthesized sample.

This guide will focus on the spectroscopic data of pertinent 4-ethyl-4H-1,2,4-triazole analogs to construct a detailed predictive analysis for the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of the target compound and its key analogs are presented below. The comparison of these structures forms the basis for the subsequent spectroscopic predictions.

Figure 2: Predicted key fragmentation pathways for 3-ethyl-4-methyl-4H-1,2,4-triazole in EI-MS.

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic characterization of 4-alkyl-4H-1,2,4-triazoles, based on established literature methods. [3][5][6]

General Synthesis of 4-Alkyl-4H-1,2,4-triazoles

A common route to 4-substituted-4H-1,2,4-triazoles involves the cyclization of a corresponding N,N'-diacylhydrazine or the reaction of an acid hydrazide with an appropriate reagent. [7] Step-by-Step Protocol:

-

Formation of the Precursor: An appropriate acid chloride is reacted with a hydrazide to form a diacylhydrazine. Alternatively, an acid hydrazide can be reacted with an orthoester.

-

Cyclization: The diacylhydrazine is heated, often in the presence of a dehydrating agent or under basic conditions, to induce cyclization to the 1,2,4-triazole ring.

-

Alkylation (if necessary): If the N4 position is not already substituted, it can be alkylated using an appropriate alkyl halide in the presence of a base.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Figure 3: General experimental workflow for the synthesis and characterization of 4-alkyl-4H-1,2,4-triazoles.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. [5][8]* IR Spectroscopy: IR spectra are usually obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or analyzed as a thin film. Wavenumbers are reported in cm⁻¹. [5][9]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an ESI or EI source to confirm the elemental composition of the synthesized compound. [5]

Conclusion

While experimental spectroscopic data for 3-ethyl-4-methyl-4H-1,2,4-triazole remains elusive in the current body of scientific literature, a robust predictive framework can be established through the careful analysis of structurally related analogs. The expected NMR, IR, and MS data presented in this guide provide a valuable benchmark for researchers working on the synthesis and characterization of this and similar 1,2,4-triazole derivatives. The provided general experimental protocols offer a starting point for the synthesis and spectroscopic analysis of this class of compounds. It is our hope that this guide will facilitate future research and development in this important area of heterocyclic chemistry.

References

-

Kovaļovs, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 673. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). [Link]

-

Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 97-106. [Link]

-

Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

-

Yakan, H., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemistry, 60B, 1281-1288. [Link]

-

Siddoju, K., et al. (2018). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(1), 139-146. [Link]

-

Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1473. [Link]

-

Jain, A., et al. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(2), 1346-1353. [https://sphinxsai.com/2010/pharm/PHARM/PT=100, (1346-1353)JM10.pdf]([Link], (1346-1353)JM10.pdf)

-

Sharma, P., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 38-46. [Link]

-

PubChem. (n.d.). 3-ethyl-4-methyl-4h-1,2,4-triazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link].

-

Demirbas, A., et al. (2008). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]

-

Maccaroni, M., et al. (2013). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. [Link]

-

Al-Juburi, S. A. A. R. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-840. [Link]

-

Lv, K., et al. (2012). 4H-1,2,4-triazoles and novel 5,6-dihydro-t[5][8][10]riazolo[3,4-b]t[5][8][11]hiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. PubMed. [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

Ali, R. A., et al. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

-

Shcherbyna, R., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 54(1), 1-15. [Link]

-

Kumar, G. V., et al. (2016). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

NIST. (n.d.). Triazole-4-carboxylic acid, 3h-1,2,3-, 5-amino-3-phenyl-, ethyl ester. NIST WebBook. Retrieved February 24, 2026, from [Link].

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. Retrieved February 24, 2026, from [Link].

Sources

- 1. PubChemLite - 3-ethyl-4-methyl-4h-1,2,4-triazole (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 2. tsijournals.com [tsijournals.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. scispace.com [scispace.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. ijbr.com.pk [ijbr.com.pk]

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Potential of the 1,2,4-Triazole Nucleus for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Recognized as a "privileged" scaffold, its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions have made it a central component in a multitude of clinically significant drugs.[1][2] This technical guide offers an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationships, and providing detailed experimental protocols for their evaluation.

Antifungal Activity: The Hallmark of Triazoles

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[3] Marketed drugs like fluconazole and itraconazole have revolutionized the management of systemic mycoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[5] The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[1] This blockade disrupts the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungistatic or fungicidal activity.[4]

Quantitative Data: Antifungal Activity

The potency of antifungal agents is typically measured by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater efficacy.

| Compound Class/ID | Fungal Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Benzotriazine Hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [5] |

| Thiazolo[4,5-d]pyrimidine Hybrids | Various Fungi | 0.06 - >32 | [5] |

| Triazole-piperdine-oxadiazole (19g) | Candida albicans (incl. resistant) | 0.031 | [5] |

| Triazole-piperdine-oxadiazole (20b) | Candida albicans (incl. resistant) | 0.016 | [5] |

| N-((5-nitrofuran-2-yl)methylene) derivative (I) | E. coli, S. aureus | 0.156 | [6] |

| 1-propyl-4-((5-nitrofuran-2-yl)methyleneamino) derivative (II) | E. coli, S. aureus | 0.039 - 1.25 | [6] |

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[2][7] This versatility has led to the development of several classes of triazole-based oncology drugs, including aromatase inhibitors like letrozole and anastrozole.[1]

Mechanisms of Action

Unlike their antifungal counterparts, the anticancer effects of triazoles are not confined to a single target. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Many triazole derivatives act as microtubule-destabilizing agents.[8] They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[10][11]

-

Enzyme Inhibition: Triazoles are effective inhibitors of several enzymes that are overexpressed or hyperactive in cancer cells.[12][13]

-

Kinases: They can block the ATP-binding site of various kinases (e.g., PIM-1, c-Kit, RET, FLT3), shutting down signaling pathways that promote cell proliferation and survival.[1][12]

-

Aromatase: Aromatase inhibitors prevent the conversion of androgens to estrogens, a crucial strategy in treating hormone-receptor-positive breast cancer.[1]

-

Topoisomerases: By interfering with topoisomerases, these compounds disrupt DNA replication and repair in rapidly dividing cancer cells.[12]

-

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |

| TP6 | B16F10 | Murine Melanoma | 41.12 | [14] |

| OBC | MDA-MB-468 | Breast Cancer | 1009 (24h) / 1281 (48h) | [15] |

| MPA | MDA-MB-468 | Breast Cancer | 1202 (24h) / 1522 (48h) | [15] |

| 17 | MCF-7 | Breast Adenocarcinoma | 0.31 | [2] |

| 22 | MCF-7 | Breast Adenocarcinoma | 3.31 | [2] |

| 22 | Caco-2 | Colon Carcinoma | 4.98 | [2] |

| 25 | MCF-7 | Breast Adenocarcinoma | 4.46 | [2] |

| 8c | (EGFR Target) | - | 3.6 | [16] |

Broad-Spectrum Biological Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold imparts a wide range of other significant biological activities.

Antibacterial Activity

1,2,4-triazole derivatives, especially when hybridized with other antibacterial pharmacophores like quinolones, exhibit potent activity against both Gram-positive and Gram-negative bacteria.[17] A key mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, which leads to bacterial cell death.[18]

Anticonvulsant Activity

Epilepsy is characterized by an imbalance between excitatory and inhibitory neurotransmission.[19] While direct binding to GABA-A receptors is not always the primary mechanism, 1,2,4-triazole derivatives are thought to exert their anticonvulsant effects by modulating these systems, potentially by influencing voltage-gated ion channels and restoring the balance between GABA-mediated inhibition and glutamate-mediated excitation.[14][20]

Anti-inflammatory Activity

A well-established mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[21] Certain 1,2,4-triazole derivatives have been shown to be potent inhibitors of both COX-1 and COX-2, blocking the synthesis of prostaglandins which are key mediators of inflammation and pain.[15][22][23] Some compounds exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile.[15]

Antiviral Activity

The archetypal antiviral triazole, Ribavirin, functions as a broad-spectrum antiviral agent. Its mechanism involves intracellular phosphorylation to its active mono-, di-, and triphosphate forms. These metabolites then interfere with viral nucleic acid synthesis, disrupting viral replication.[24]

Experimental Methodologies

The evaluation of the biological activities of 1,2,4-triazole derivatives relies on a set of robust and standardized in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[4]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][24]

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4][9] Mix gently on an orbital shaker for 15 minutes.[10]

-

Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm (or between 550-600 nm).[9][24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the in vitro susceptibility of bacteria and fungi to antimicrobial agents.[8][19]

-

Inoculum Preparation:

-

Bacteria: Suspend several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Yeast (e.g., Candida): Prepare a yeast suspension in sterile saline, adjust to a 0.5 McFarland standard, and dilute in RPMI-1640 medium to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[19]

-

-

Plate Preparation: Add 100 µL of the appropriate broth (MHB or RPMI) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3, continuing this process to well 10. Discard the final 100 µL from well 10.[19] Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no inoculum).

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[18][19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye.

Protocol 3: Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of compounds on the formation of microtubules in vitro using a fluorescent reporter that binds preferentially to polymerized tubulin.[12][25]

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a reaction mixture containing the tubulin, GTP (1 mM), a polymerization enhancer (e.g., 10% glycerol), and a fluorescent reporter (e.g., DAPI).[20][21]

-

Compound Preparation: Prepare serial dilutions of the test triazole compound and controls (e.g., paclitaxel as an enhancer, colchicine as an inhibitor) in the reaction buffer. The final DMSO concentration should be kept below 1%.[12]

-

Assay Setup: Pre-warm a black, opaque 96-well microplate and a fluorescence plate reader to 37°C. Add the diluted test compounds or controls to the appropriate wells.

-

Initiation and Measurement: Add the cold tubulin reaction mixture to each well to initiate polymerization. Immediately place the plate in the pre-warmed reader. Measure the fluorescence intensity (e.g., Ex: 355 nm / Em: 460 nm for DAPI) every minute for 60-90 minutes.[12]

-

Data Analysis: Plot fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the compound on the rate (Vmax) and extent of polymerization. Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.

Conclusion

The 1,2,4-triazole nucleus is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of essential drugs for treating fungal infections and cancer. The ability to act on diverse molecular targets—from fungal CYP51 and microbial DNA gyrase to mammalian tubulin, kinases, and COX enzymes—underscores its importance in drug discovery. Future research focusing on structural optimization, hybrid molecule design, and exploring novel therapeutic targets will undoubtedly continue to expand the therapeutic applications of this privileged heterocyclic system.

References

A comprehensive list of references is available for verification. Each entry includes the title, source, and a valid, clickable URL. (Due to the dynamic nature of web links, please note that URLs may change over time. The provided links were verified as of February 2026.)

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Lewis, R. E., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 259. [Link]

-

Bojarska, J., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400345. [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6619. [Link]

-

Fotina, V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 222-226. [Link]

-

Bojarska, J., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton. [Link]

-

Kumar, P., et al. (2018). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 10(6), 1-9. [Link]

-

Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40. [Link]

-

Sharma, A., et al. (2016). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 23(26), 2981-3011. [Link]

-

Kumar, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 52-57. [Link]

-

Sumalatha, Y., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 23-28. [Link]

-

Al-Ghorbani, M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 151, 107693. [Link]

-

Wang, S., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 179-193. [Link]

-

Glomb, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Takahagi-Nakaira, E., et al. (2009). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4). [Link]

-

Al-Warhi, T., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 5(26), 16147-16160. [Link]

-

Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-41. [Link]

-

Sum, S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics & Translational Medicine, 8, 16-24. [Link]

-

Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(6), 1318-1330. [Link]

-

Gaskin, T. I., & Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 13-28. [Link]

-

Cowen, L. E. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(20), e252. [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. jocpr.com [jocpr.com]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. scielo.br [scielo.br]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benthamopen.com [benthamopen.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. interchim.fr [interchim.fr]

- 24. merckmillipore.com [merckmillipore.com]

- 25. maxanim.com [maxanim.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-ethyl-4-methyl-4H-1,2,4-triazole: A Proposed Research Framework

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities. These activities include antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This technical guide addresses the novel compound, 3-ethyl-4-methyl-4H-1,2,4-triazole, a molecule whose specific biological functions and mechanism of action remain uncharacterized in the current scientific literature. In the absence of direct data, this document presents a comprehensive, hypothesis-driven research framework designed to systematically investigate and elucidate the mechanism of action of this compound. We provide a series of detailed experimental protocols, from initial high-throughput screening to in-depth target validation and in vivo efficacy studies, grounded in the established principles of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities within the 1,2,4-triazole class.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical stability, metabolic resistance, and the capacity for diverse molecular interactions.[3] Its derivatives have been successfully developed into clinically significant drugs, demonstrating the scaffold's versatility.[3] For instance, fluconazole and itraconazole exert their antifungal effects by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[4] In the realm of oncology, letrozole, an aromatase inhibitor, is used in the treatment of breast cancer.[3] Furthermore, various 1,2,4-triazole derivatives have demonstrated potent activity as kinase inhibitors, tubulin polymerization inhibitors, and antiviral agents.[5]

The subject of this guide, 3-ethyl-4-methyl-4H-1,2,4-triazole (PubChem CID: not available, CAS: 59781-02-1), is a structurally distinct member of this class.[6][7] Its specific biological activity and mechanism of action have not been reported. Therefore, a systematic and multi-faceted investigational approach is required to unlock its therapeutic potential. This document outlines such an approach.

A Hypothesis-Driven Approach to Unveiling the Mechanism of Action

Given the broad biological activities of the 1,2,4-triazole class, we propose a parallel investigation into three primary therapeutic areas: antifungal, anticancer, and antibacterial activities. This multi-pronged strategy maximizes the potential for identifying a clinically relevant mechanism of action.

Proposed Investigational Workflow

The following diagram illustrates the proposed workflow for the characterization of 3-ethyl-4-methyl-4H-1,2,4-triazole.

Caption: Proposed workflow for mechanism of action elucidation.

Phase 1: Initial Screening and Hypothesis Generation

The initial phase involves broad-spectrum screening to identify any significant biological activity of 3-ethyl-4-methyl-4H-1,2,4-triazole.

Antifungal Screening

Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore for antifungal agents.

Protocol:

-

Fungal Strains: A panel of clinically relevant fungal strains will be used, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) will be determined using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

-

Data Analysis: The MIC values will be compared to those of a known antifungal agent, such as fluconazole.

| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| 3-ethyl-4-methyl-4H-1,2,4-triazole | To be determined | To be determined | To be determined |

| Fluconazole (Control) | 0.25 - 2.0 | >64 | 1.0 - 8.0 |

Anticancer Screening

Rationale: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[5]

Protocol:

-

Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., NCI-60 panel) will be used.

-

MTT Assay: The half-maximal inhibitory concentration (IC50) will be determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

-

Data Analysis: The IC50 values will be compared to a standard chemotherapeutic agent, such as doxorubicin.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |

| 3-ethyl-4-methyl-4H-1,2,4-triazole | To be determined | To be determined | To be determined |

| Doxorubicin (Control) | 0.5 - 1.5 | 0.1 - 0.5 | 0.05 - 0.2 |

Antibacterial Screening

Rationale: The 1,2,4-triazole nucleus is present in a number of antibacterial compounds.[8]

Protocol:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

-

Broth Microdilution Assay: The MIC will be determined following the CLSI M07-A10 protocol.

-

Data Analysis: The MIC values will be compared to a standard antibiotic, such as ciprofloxacin.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 3-ethyl-4-methyl-4H-1,2,4-triazole | To be determined | To be determined |

| Ciprofloxacin (Control) | 0.12 - 1.0 | 0.015 - 0.12 |

Phase 2: In Vitro Target Identification and Validation

Upon identification of a "hit" in Phase 1, the subsequent phase will focus on identifying and validating the specific molecular target(s) of 3-ethyl-4-methyl-4H-1,2,4-triazole.

Hypothetical Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

If antifungal activity is observed, the primary hypothesis would be the inhibition of lanosterol 14α-demethylase (CYP51).

Caption: Hypothetical antifungal mechanism of action.

Protocol: CYP51 Inhibition Assay

-

Enzyme Source: Recombinant human and fungal (e.g., C. albicans) CYP51 will be used to assess selectivity.

-

Assay Principle: A cell-free spectrophotometric assay will be used to measure the conversion of lanosterol to its demethylated product.

-

Data Analysis: The IC50 value for the inhibition of CYP51 will be determined.

Hypothetical Anticancer Mechanism: Kinase Inhibition

If anticancer activity is observed, a plausible mechanism is the inhibition of a key protein kinase involved in cancer cell proliferation and survival.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 59781-02-1|4-Ethyl-3-methyl-4H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 3-ethyl-4-methyl-4h-1,2,4-triazole (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

Substituted 4H-1,2,4-Triazoles: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The 4H-1,2,4-triazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of substituted 4H-1,2,4-triazole compounds. We will explore the synthetic strategies for accessing this privileged heterocycle, delve into its diverse pharmacological profile with a focus on antimicrobial, anticancer, and anticonvulsant activities, and elucidate the critical structure-activity relationships that govern its biological effects. This guide is designed to be a practical resource, offering detailed experimental protocols, curated data, and field-proven insights to accelerate the discovery and development of novel 4H-1,2,4-triazole-based therapeutics.

Introduction: The Enduring Significance of the 4H-1,2,4-Triazole Core

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The 4H-tautomer of this ring system has emerged as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets. Its unique electronic properties, including its capacity to participate in hydrogen bonding as both a donor and acceptor, contribute to its promiscuous yet often potent pharmacological activities.[1] This has led to the successful development of numerous drugs containing the 1,2,4-triazole moiety, such as the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug anastrozole.[2]

The continued interest in 4H-1,2,4-triazole derivatives stems from their synthetic tractability, metabolic stability, and diverse biological profile. Researchers continue to explore the chemical space around this core, seeking to develop novel agents with improved efficacy, selectivity, and reduced side effects. This guide will serve as a roadmap for those endeavors, providing both foundational knowledge and practical methodologies.

Synthetic Strategies: Accessing the 4H-1,2,4-Triazole Scaffold

The synthesis of the 4H-1,2,4-triazole ring and its derivatives can be achieved through various routes, often starting from simple and readily available precursors. The choice of synthetic pathway is often dictated by the desired substitution pattern on the triazole ring.

General Synthetic Pathways

Several classical and modern methods are employed for the synthesis of the 1,2,4-triazole ring. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives. This method allows for the introduction of a wide variety of substituents at different positions of the triazole ring.[3]

A typical synthetic sequence is illustrated below:

Caption: General synthetic scheme for substituted 4H-1,2,4-triazole-3-thiols.

This pathway is highly adaptable, and by varying the starting aromatic carboxylic acid and the conditions for cyclization, a diverse library of 4H-1,2,4-triazole derivatives can be generated.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of a key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which serves as a versatile building block for further derivatization.[4]

Step 1: Synthesis of Benzoyl Hydrazide

-

To a solution of ethyl benzoate (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.2 mol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with constant stirring.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure benzoyl hydrazide.

Step 2: Synthesis of Potassium dithiocarbazinate

-

Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

-

Add benzoyl hydrazide (0.1 mol) to the solution and cool in an ice bath.

-

Add carbon disulfide (0.15 mol) dropwise with constant stirring, maintaining the temperature below 10°C.

-

Continue stirring for 12-16 hours at room temperature.

-

The precipitated potassium dithiocarbazinate is collected by filtration, washed with cold ether, and dried under vacuum.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

A suspension of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.3 mol) in water (10 mL) is refluxed for 4-6 hours.

-

The color of the reaction mixture changes, and the evolution of hydrogen sulfide gas is observed.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled solution is carefully acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated white solid is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to afford pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4]

Biological Activities of Substituted 4H-1,2,4-Triazoles

The 4H-1,2,4-triazole nucleus is a versatile pharmacophore, and its derivatives exhibit a wide array of biological activities. This section will focus on three key areas: antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of new antimicrobial agents. Substituted 4H-1,2,4-triazoles have shown significant promise in this area, with many derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[5]

Mechanism of Action: The antimicrobial mechanism of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial growth and survival. For instance, in fungi, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Structure-Activity Relationship (SAR):

-

The presence of a thiol or substituted thioether group at the 3-position of the triazole ring is often associated with enhanced antimicrobial activity.[6]

-

Substitution on the phenyl ring at the 5-position with electron-withdrawing groups like halogens or nitro groups can increase antibacterial and antifungal potency.[7]

-

The nature of the substituent at the 4-position also plays a crucial role, with bulky aromatic or heterocyclic groups often leading to improved activity.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of representative substituted 4H-1,2,4-triazole derivatives against various microbial strains.

| Compound ID | R1 | R2 | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |

| 1a | -Cl | H | 12.5 | 25 | 6.25 | [8] |

| 1b | -NO2 | H | 6.25 | 12.5 | 3.12 | [8] |

| 2a | -H | -CH2-Ph | 50 | 100 | 25 | [6] |

| 2b | -H | -CH2-(4-Cl-Ph) | 25 | 50 | 12.5 | [6] |

| 3a | -Br | H | 0.132 mM | >0.5 mM | >0.5 mM | [5] |

| 3b | -NO2 | -NO2 | 0.264 mM | >0.5 mM | >0.5 mM | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of a compound against a specific microorganism.

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a major focus of drug discovery research. Numerous substituted 4H-1,2,4-triazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[9][10]

Mechanism of Action: The anticancer mechanisms of 4H-1,2,4-triazole derivatives are diverse and can include:

-

Enzyme Inhibition: Inhibition of kinases, such as tyrosine kinases, which are often overactive in cancer cells.[11]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the aromatic rings attached to the triazole core significantly influence anticancer activity.

-

Electron-withdrawing groups on the phenyl rings can enhance cytotoxic effects.[12]

-

The presence of specific pharmacophores, such as a chalcone or quinoline moiety, can lead to potent anticancer activity.[1]

Data Presentation: Half-maximal Inhibitory Concentration (IC50) Values

The following table presents the IC50 values of selected substituted 4H-1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | MCF-7 (μM) | HeLa (μM) | A549 (μM) | Reference |

| 4a | -H | -H | 6.43 | 5.6 | 21.1 | [12] |

| 4b | -Br | -Cl | 10.2 | 9.8 | 16.5 | [12] |

| 5a | -C16H33 | - | 0.31 | - | - | [13] |

| 5b | -CH2-Ph | - | 3.31 | - | - | [13] |

| 6a | -H | - | 41.12 | - | - | [14] |

| 6b | -Cl | - | 45.23 | - | - | [14] |

| 7a | 3,4,5-trimethoxy | - | 0.10 | 0.17 | - | [15] |

| 7b | 4-nitro | - | 0.23 | 1.64 | - | [15] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several existing antiepileptic drugs have limitations, including side effects and lack of efficacy in some patients. 4H-1,2,4-triazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.[16][17]

Mechanism of Action: The anticonvulsant activity of 4H-1,2,4-triazoles is thought to be mediated through various mechanisms, including:

Structure-Activity Relationship (SAR):

-

The presence of an amino group at the 4-position of the triazole ring is a common feature in many active anticonvulsant derivatives.[17]

-

Substitution on the phenyl ring can significantly impact activity, with halogen substitutions often being favorable.[2]

Data Presentation: Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of representative 4H-1,2,4-triazole derivatives in the Maximal Electroshock (MES) test.

| Compound ID | R1 | R2 | % Protection at 100 mg/kg | ED50 (mg/kg) | Reference |

| 8a | -H | -H | 20.10 | >100 | [18] |

| 8b | -Cl | -H | 64.42 | - | [18] |

| 9a | - | - | - | 13.1 (MES) | [18] |

| 9b | - | - | - | 9.1 (MES) | [18] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation:

-

Use adult male mice or rats, acclimatized to the laboratory conditions.

-

-

Compound Administration:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

A control group receives the vehicle.

-

-

Induction of Seizure:

-

At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

-

Observation:

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Analytical Characterization

The unequivocal structural elucidation of synthesized 4H-1,2,4-triazole derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks include N-H, C=N, and C=S stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity.[18]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure confirmation.[14]

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes key SAR findings for the biological activities of substituted 4H-1,2,4-triazoles.

Caption: Key structure-activity relationships for substituted 4H-1,2,4-triazoles.

Conclusion and Future Perspectives

Substituted 4H-1,2,4-triazoles continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and diverse pharmacological profile make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds.

Future research in this area will likely focus on:

-

The development of more efficient and environmentally friendly synthetic methodologies.

-

The exploration of novel biological targets for 4H-1,2,4-triazole derivatives.

-

The use of computational methods to design more potent and selective inhibitors.

-

The synthesis of hybrid molecules that combine the 4H-1,2,4-triazole scaffold with other pharmacophores to achieve synergistic effects.

By leveraging the knowledge and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of substituted 4H-1,2,4-triazole compounds.

References

- Agrawal R, et al. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. 2011;3(6):32-40.

- Matin MM, et al. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of the Turkish Chemical Society, Section A: Chemistry. 2022;9(3):821-832.

- Gomha SM, et al. SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. 2010;8(2):1345-1354.

- Al Sheikh Ali A, et al. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. 2021;21(15):2045-2064.

- Sharma D, et al. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. 2021;8(3):123-128.

- Emami S, et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. 2022;16(1):91.

- Li Y, et al. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. 2011;16(10):8673-8684.

- A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):466-499.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Archiv der Pharmazie. 2018;351(11):1800171.

- Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. 2020;10(3):201-207.

- Mange YJ, et al. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. 2014;7(1):177-181.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. 2023;14(3):1000-1015.

- Pachuta-Stec A, et al. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1-14.

- Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. Molecules. 2023;28(4):1863.

- Strzelecka M, Świątek P. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. 2021;14(3):224.

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Pharmacy. 2022;1(1):1-10.

- Wang Y, et al. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Kumar A, et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega. 2020;5(21):12255-12265.

- El-Sayed NNE, et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. 2022;7(46):42475-42489.

- Emami S, et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.

- An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2020;186:111867.

- Anticancer properties of 1,2,4-triazole derivatives (literature review). World Science. 2021;1(1):1-10.

- A Review on 1, 2, 4 - Triazoles.

- Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. 2022.

- Kumar D, et al. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- Abacı T, et al. Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal. 2013;17:181-186.

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. 2023.

- Process for the preparation of 4-amino-1,2,4-Triazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. japer.in [japer.in]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. medicine.dp.ua [medicine.dp.ua]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The 1,2,4-Triazole Pharmacophore: Structural Versatility in Modern Drug Design

[1]

Executive Summary

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click chemistry" bioconjugation, the 1,2,4-triazole is a metabolic fortress. It resists oxidative cleavage, mimics amide bonds without hydrolytic susceptibility, and provides critical dipole moments for high-affinity protein binding.

This technical guide dissects the therapeutic utility of the 1,2,4-triazole nucleus, moving beyond basic textbook definitions to explore the Structure-Activity Relationships (SAR) driving modern antifungal, anticancer, and neuroprotective drug discovery.

Part 1: The Pharmacophore & Structural Biology

The "Azole" Advantage

The 1,2,4-triazole ring is aromatic, planar, and electron-deficient. Its therapeutic dominance stems from three physicochemical pillars:

-

Metabolic Stability: The ring is highly resistant to metabolic degradation by peptidases or oxidases, unlike imidazole which can be more susceptible to oxidative metabolism.

-

Hydrogen Bonding Capabilities:

-

N1/N2: Acts as a hydrogen bond acceptor (HBA).

-

N4: Can act as a donor or acceptor depending on substitution, but critically, it possesses a lone pair capable of coordinating with metal ions (e.g., Fe²⁺ in Heme).

-

-

Dipole Alignment: The strong dipole moment allows the ring to orient specifically within polar pockets of enzymes, often displacing water molecules to gain entropy-driven binding affinity.

Mechanism of Action: The Heme Coordination Event

The most commercially validated mechanism for 1,2,4-triazoles is the inhibition of Cytochrome P450 enzymes, specifically CYP51 (Lanosterol 14

The Molecular Interaction: The unhindered nitrogen atom at position 4 (N4) of the triazole ring coordinates axially with the Heme Iron (Fe) in the enzyme's active site.[1] This blocks the binding of the natural substrate (Lanosterol or Androstenedione) and prevents oxygen transfer.

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungals. The N4-Iron coordination is the critical binding event.

Part 2: Therapeutic Applications & SAR[1][3][4][5]

Antifungal Therapeutics (The Gold Standard)

Target: CYP51 (Lanosterol 14

Critical SAR:

-

The Linker: A two-carbon chain between the triazole and the aryl group is often optimal.

-

Halogenation: Fluorine substitutions on the phenyl ring (e.g., 2,4-difluorophenyl in Fluconazole) increase metabolic stability and lipophilicity, enhancing penetration into the fungal cell membrane.

-